molecular formula C7H13ClN2OS B13517245 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride

2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride

Cat. No.: B13517245
M. Wt: 208.71 g/mol
InChI Key: MPJVAVTZVKLIKM-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride is a chemical compound that features a unique structure combining an oxazole ring with a sulfanyl group and an amine hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride typically involves the reaction of 3,5-dimethyl-1,2-oxazole with a suitable sulfanyl reagent, followed by the introduction of an ethan-1-amine group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxazole derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The oxazole ring and sulfanyl group can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1,2-oxazole: Shares the oxazole ring structure but lacks the sulfanyl and amine groups.

    2-(Methylthio)ethanamine: Contains a similar sulfanyl and amine structure but lacks the oxazole ring.

Uniqueness

2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride is unique due to the combination of its oxazole ring, sulfanyl group, and amine hydrochloride. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H13ClN2OS

Molecular Weight

208.71 g/mol

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfanyl]ethanamine;hydrochloride

InChI

InChI=1S/C7H12N2OS.ClH/c1-5-7(11-4-3-8)6(2)10-9-5;/h3-4,8H2,1-2H3;1H

InChI Key

MPJVAVTZVKLIKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)SCCN.Cl

Origin of Product

United States

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